

Application of 6-Bromoindolin-2-one in Heterocyclic Synthesis for Drug Discovery

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Compound of Interest

Compound Name: 6-Bromoindolin-4-one

Cat. No.: B3196520

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Introduction

6-Bromoindolin-2-one, also known as 6-bromoindole, is a versatile heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its indolinone core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions. This allows for the facile introduction of molecular diversity, making 6-bromoindolin-2-one a valuable starting material for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. This application note details key synthetic transformations of 6-bromoindolin-2-one and provides protocols for its use in the generation of novel heterocyclic compounds.

Key Applications in Heterocyclic Synthesis

The reactivity of 6-bromoindolin-2-one is primarily centered around two key transformations:

- Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the aromatic ring is amenable to various palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and amino-substituted indolinone derivatives.
- Knoevenagel Condensation: The active methylene group at the 3-position of the indolinone ring can readily undergo condensation with a variety of aldehydes and ketones. This reaction

is a straightforward method for synthesizing 3-substituted ylideneindolin-2-ones, a class of compounds known to exhibit a range of biological activities, including inhibition of various protein kinases.

These synthetic strategies have been successfully employed to develop inhibitors for several important drug targets, including p38 α mitogen-activated protein kinase (MAPK) and c-Src kinase, which are implicated in inflammatory diseases and cancer.

Data Presentation: Synthesis and Biological Activity of 6-Bromoindolin-2-one Derivatives

The following tables summarize quantitative data for representative heterocyclic compounds synthesized from 6-bromoindolin-2-one.

Table 1: Knoevenagel Condensation of 6-Bromoindolin-2-one with Various Aldehydes

Product Number	Aldehyde Reactant	Product Structure	Yield (%)	Reference
1	4-(Dimethylamino)benzaldehyde	(E)-6-bromo-3-(dimethylamino)benzylideneindolin-2-one	84	[1]
2	4-Nitrobenzaldehyde	(E)-6-bromo-3-(4-nitrobenzylidene)indolin-2-one	45	[1]
3	3-Phenoxybenzaldehyde	(E)-6-bromo-3-(3-phenoxybenzylidene)indolin-2-one	19	[1]

Table 2: Biological Activity of 3-Substituted Indolin-2-one Derivatives as Kinase Inhibitors

Compound	Target Kinase	IC50 (nM)	Cell Line	Reference
Compound 9	VEGFR-2	56.74	-	[2]
CDK-2	9.39	-	[2]	
Compound 20	EGFR	14.31	-	[2]
VEGFR-2	32.65	-	[2]	
Compound AK34	Aurora A	1680	-	[3]

(Note: The specific structures for compounds 9, 20, and AK34 are proprietary to the cited research but are derivatives of the indolin-2-one scaffold.)

Experimental Protocols

Protocol 1: Synthesis of (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one via Knoevenagel Condensation

This protocol describes the synthesis of a 3-substituted ylideneindolin-2-one derivative, a common scaffold in kinase inhibitors.

Materials:

- 6-Bromoindolin-2-one
- 4-(Dimethylamino)benzaldehyde
- Piperidine
- Ethanol
- Round-bottom flask
- Reflux condenser
- Stirring plate with heating mantle

- Filtration apparatus (Büchner funnel)
- Standard laboratory glassware

Procedure:

- To a solution of 6-bromoindolin-2-one (1 mmol) in ethanol (20 mL), add 4-(dimethylamino)benzaldehyde (1.1 mmol).
- Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one as a solid.
- Characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromoindolin-2-one

This protocol outlines a general method for the palladium-catalyzed coupling of 6-bromoindolin-2-one with an arylboronic acid.

Materials:

- 6-Bromoindolin-2-one
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)

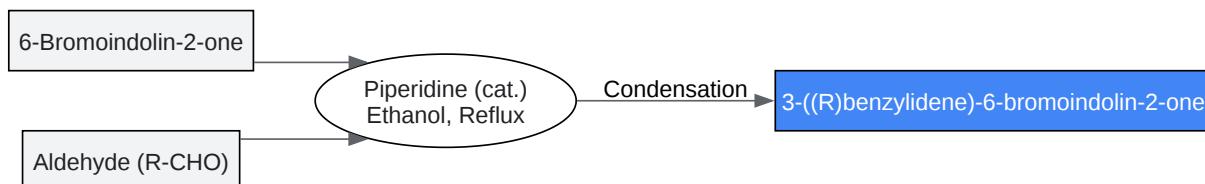
- Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
- Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
- Toluene and Water (or other suitable solvent system like Dioxane/Water)
- Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware

Procedure:

- In a Schlenk flask, combine 6-bromoindolin-2-one (1 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., sodium carbonate, 2 mmol).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). If using Pd(OAc)₂, also add the phosphine ligand (e.g., PPh₃, 0.1 mmol).
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).
- Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates completion of the reaction.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 6-arylindolin-2-one.

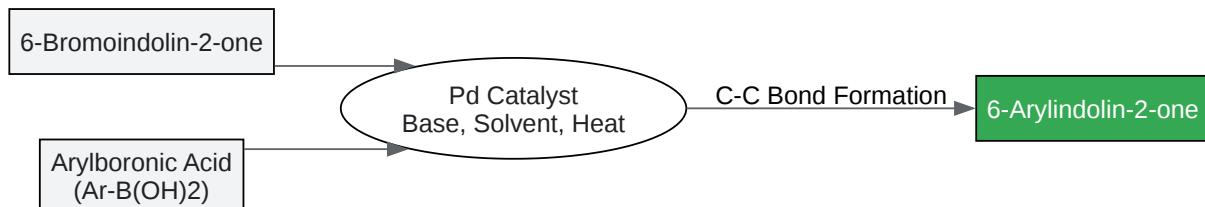
- Characterize the final product by NMR and MS analysis.

Visualizations



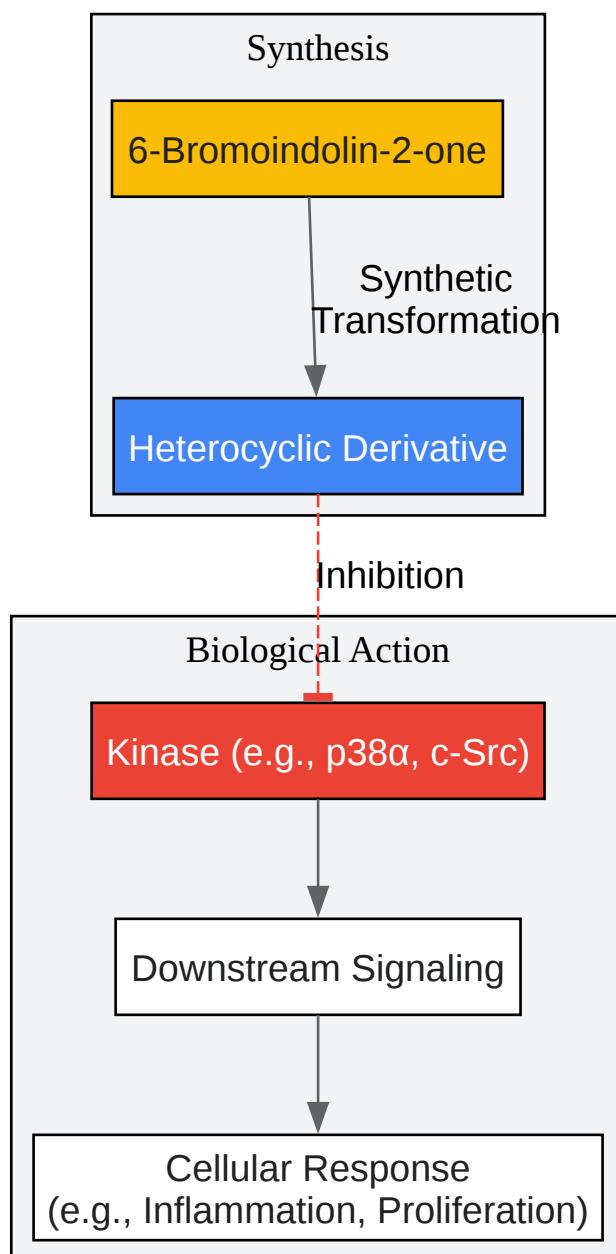
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Caption: Knoevenagel condensation of 6-Bromoindolin-2-one.



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Caption: Suzuki-Miyaura cross-coupling of 6-Bromoindolin-2-one.



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Caption: Inhibition of kinase signaling by 6-bromoindolin-2-one derivatives.

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